Technical Guide: Oxyplicacetin and the Amicetin Group Structure-Activity Relationships
Technical Guide: Oxyplicacetin and the Amicetin Group Structure-Activity Relationships
Executive Summary
Oxyplicacetin (CAS 100108-92-7), also known as Cytosaminomycin E or 3'-Hydroxyplicacetin , is a nucleoside antibiotic belonging to the Amicetin group .[1][2] This class of compounds is characterized by a cytosine nucleoside core linked to a 4-aminobenzoyl moiety and a disaccharide chain. As a potent inhibitor of the ribosomal peptidyl transferase center (PTC), the Amicetin group offers a distinct scaffold for drug development against multidrug-resistant (MDR) Gram-positive pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.
This guide dissects the Structure-Activity Relationship (SAR) of Oxyplicacetin, contrasting it with its congeners Plicacetin and Amicetin . It provides actionable insights for medicinal chemists optimizing this scaffold for enhanced solubility, metabolic stability, and ribosomal binding affinity.
Structural Anatomy of the Amicetin Group
The Amicetin class is defined by a modular architecture comprising four distinct regions. Understanding this topology is prerequisite to manipulating its biological activity.
The Core Scaffold
The general structure consists of:
-
Region I (The Base): A cytosine moiety.[3]
-
Region II (The Linker): A p-aminobenzoic acid (PABA) residue attached to the exocyclic amine of cytosine via an amide bond.
-
Region III (The Tail): A variable terminal acid or amine attached to the PABA moiety (e.g., (+)-
-methylserine in Amicetin).[3][4] -
Region IV (The Sugar): A disaccharide attached to the N1 position of cytosine, typically composed of Amicetose (proximal) and Amosamine (distal).
Oxyplicacetin Specifics
Oxyplicacetin is structurally distinct due to a hydroxylation event on the plicacetin scaffold.
-
Plicacetin: Lacks the terminal (+)-
-methylserine found in Amicetin. It terminates at the PABA amine. -
Oxyplicacetin: Defined as 3'-Hydroxyplicacetin .[1][2] The hydroxyl group is located on the disaccharide moiety (specifically the amicetose unit), introducing polarity to the otherwise lipophilic sugar region.
Structural Visualization
The following diagram illustrates the modular connectivity and SAR hotspots of the Amicetin group.
Caption: Modular architecture of Amicetin-group antibiotics highlighting key regions for chemical modification.
Structure-Activity Relationship (SAR) Analysis
The Disaccharide Moiety (Region IV)
The sugar chain is the primary driver of cellular uptake and ribosomal affinity.
-
Amosamine (Distal Sugar): This dimethylamino-sugar is crucial for electrostatic interactions with the phosphate backbone of 23S rRNA. Deletion or N-demethylation significantly reduces antibacterial potency.
-
Amicetose (Proximal Sugar): Acts as a spacer.
-
Oxyplicacetin Insight: The 3'-hydroxyl group on the amicetose unit in Oxyplicacetin serves as a hydrogen bond donor. While Plicacetin is more lipophilic, the 3'-OH of Oxyplicacetin potentially alters the solvation shell, affecting permeability across the mycobacterial cell wall.
-
Hypothesis: The 3'-OH may improve water solubility compared to Plicacetin, potentially aiding in formulation, though it may slightly reduce passive diffusion across highly hydrophobic membranes.
-
The PABA Linker (Region II)
The p-aminobenzoic acid moiety is a rigid scaffold that orients the cytosine and the tail within the ribosomal tunnel.
-
Essentiality: Replacement of the benzene ring with flexible aliphatic chains abolishes activity. The planar geometry is required for stacking interactions within the ribosomal binding pocket.
-
Amide Bond: The amide linkage to the cytosine exocyclic amine is metabolically stable but susceptible to specific resistance enzymes (e.g., esterases/amidases).
The Terminal Tail (Region III)
This is the major differentiator between Amicetin, Plicacetin, and Oxyplicacetin.
-
Amicetin: Contains (+)-
-methylserine.[3][4][5][6] This amino acid "tail" extends into the peptidyl transferase center, mimicking the growing peptide chain and enhancing inhibition constant ( ). -
Plicacetin/Oxyplicacetin: Lacks this terminal amino acid.
-
Activity Consequence: Generally, Amicetin > Plicacetin in potency. Plicacetin (and Oxyplicacetin) retains significant activity but often requires higher concentrations to achieve the same ribosomal inhibition as Amicetin.
-
SAR Opportunity: Re-introduction of synthetic tails (e.g., fluorinated amino acids) to the PABA amine of Oxyplicacetin is a prime strategy to regain potency while leveraging the solubility benefits of the 3'-OH group.
-
Comparative Potency Table
| Compound | Terminal Tail | Sugar Modification | Relative Potency (Gram +) | Solubility |
| Amicetin | (+)- | None | High (+++++) | Moderate |
| Plicacetin | Free Amine ( | None | Moderate (+++) | Low (Lipophilic) |
| Oxyplicacetin | Free Amine ( | 3'-OH | Moderate (+++) | Improved |
| Bamicetin | Free Amine | Different Glycosidic Link | Low (+) | Moderate |
Mechanism of Action: Ribosomal Inhibition
Oxyplicacetin functions as a Peptidyl Transferase Inhibitor . It binds to the 23S rRNA of the 50S ribosomal subunit.
Binding Dynamics
-
Site of Action: The P-site (Peptidyl site) of the ribosome.
-
Interaction: The cytosine base interacts with conserved nucleotides (likely G2061 or A2451 in E. coli numbering). The PABA-disaccharide backbone spans the peptide exit tunnel, physically blocking the progression of the nascent polypeptide chain.
-
Resistance: Methylation of 23S rRNA (erm genes) confers cross-resistance between Macrolides, Lincosamides, Streptogramins, and Amicetins (the MLS_A phenotype).
Signaling Pathway Visualization
Caption: Mechanism of Action: Oxyplicacetin blocks the Peptidyl Transferase Center, arresting protein synthesis.
Experimental Protocols
To validate the SAR of Oxyplicacetin derivatives, the following protocols are standard.
In Vitro Ribosomal Binding Assay
Purpose: Determine the
Materials:
-
E. coli S30 Extract (Promega or homemade).
-
Luciferase mRNA template.
-
Luminescence assay kit.
Protocol:
-
Preparation: Thaw S30 extract and supplement with amino acid mixture (minus Methionine/Cysteine if using radiolabel, or complete if using Luciferase).
-
Incubation: Mix 10
L of S30 extract with 5 L of Oxyplicacetin (serial dilutions in DMSO: 0.1 M to 100 M). -
Reaction: Add 5
L of Luciferase mRNA template. Incubate at 37°C for 60 minutes. -
Detection: Add 20
L of Luciferase Assay Reagent. Measure luminescence immediately on a plate reader. -
Analysis: Plot Luminescence vs. Log[Concentration]. Calculate
using non-linear regression (GraphPad Prism).
Minimum Inhibitory Concentration (MIC)
Purpose: Assess whole-cell antibacterial activity.
Protocol:
-
Inoculum: Prepare a 0.5 McFarland standard of S. aureus (ATCC 29213) or M. smegmatis. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use a 96-well round-bottom plate. Add 50
L of CAMHB to columns 2-12. -
Compound Addition: Add 100
L of Oxyplicacetin stock (128 g/mL) to column 1. Perform 2-fold serial dilutions across the plate to column 10. -
Inoculation: Add 50
L of bacterial suspension to all wells. Final volume 100 L. -
Incubation: 37°C for 18-24 hours (48h for Mycobacterium).
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
References
-
Zhang, G., et al. (2011). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology, 77(12). Retrieved from [Link]
-
Konishi, M., et al. (1973).[6][7] Oxamicetin, a new antibiotic of bacterial origin.[6][7] II. Structure of oxamicetin. The Journal of Antibiotics, 26(12), 757-764. Retrieved from [Link][6]
-
Haneda, K., et al. (1994).[3] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1][3] KO-8119.[1][3] I. Taxonomy, production, isolation and physico-chemical and biological properties.[1][3] The Journal of Antibiotics, 47(7), 774-781. Retrieved from [Link]
- Leviev, I. G., et al. (1994). The mode of action of the antibiotic amicetin on the ribosome. FEBS Letters, 352(2), 197-200.
Sources
- 1. adipogen.com [adipogen.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxamicetin, a new antibiotic of bacterial origin. I. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
